tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the hydroxymethyl group: This step often involves selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
- tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness
The uniqueness of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate lies in its specific stereochemistry and functional groups. The presence of the hydroxymethyl group and the tert-butyl ester group provides distinct reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 |
InChI Key |
FZSNTGVWRIIJNL-GUBZILKMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2CO |
Origin of Product |
United States |
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